[3-(Thiophene-2-carbonylamino)phenyl] 4-nitrobenzoate
Overview
Description
[3-(Thiophene-2-carbonylamino)phenyl] 4-nitrobenzoate is a complex organic compound that features a thiophene ring, a nitrobenzoate group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Thiophene-2-carbonylamino)phenyl] 4-nitrobenzoate typically involves the condensation of 3-aminophenyl 4-nitrobenzoate with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[3-(Thiophene-2-carbonylamino)phenyl] 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
[3-(Thiophene-2-carbonylamino)phenyl] 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of [3-(Thiophene-2-carbonylamino)phenyl] 4-nitrobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, the nitro group can participate in redox reactions, while the thiophene ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
[3-(Thiophene-2-carbonylamino)phenyl] 4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
[3-(Thiophene-2-carbonylamino)phenyl] 4-chlorobenzoate: Contains a chlorine atom instead of a nitro group.
Uniqueness
The presence of both the thiophene ring and the nitrobenzoate group in [3-(Thiophene-2-carbonylamino)phenyl] 4-nitrobenzoate makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[3-(thiophene-2-carbonylamino)phenyl] 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5S/c21-17(16-5-2-10-26-16)19-13-3-1-4-15(11-13)25-18(22)12-6-8-14(9-7-12)20(23)24/h1-11H,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTWGOFEMCLJQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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